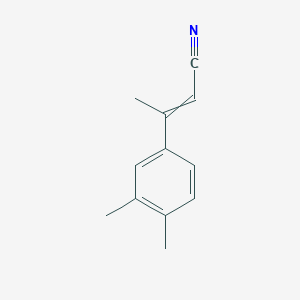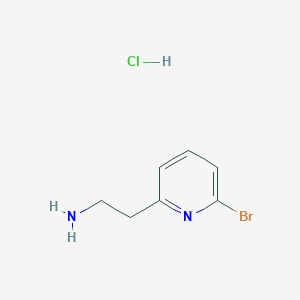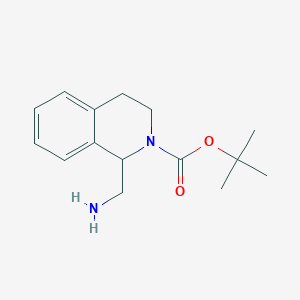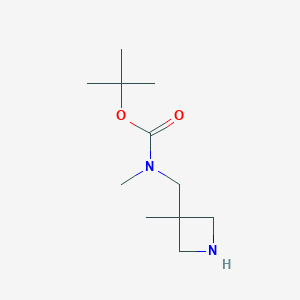
1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in a study . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid” was not explicitly discussed in the retrieved papers .Chemical Reactions Analysis
The chemical reactions involving “this compound” were not specifically mentioned in the retrieved papers .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” were not specifically discussed in the retrieved papers .Aplicaciones Científicas De Investigación
1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid has been studied in recent years for its potential applications in various scientific fields. In particular, this compound has been studied for its potential applications in the fields of medicinal chemistry, catalysis, and biochemistry. In medicinal chemistry, this compound has been studied as a potential drug candidate due to its anti-inflammatory and anti-bacterial properties. In catalysis, this compound has been studied as a potential catalyst for a variety of reactions. In biochemistry, this compound has been studied for its potential as an enzyme inhibitor and for its ability to regulate gene expression.
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is not fully understood. However, it is believed that this compound acts as a competitive inhibitor of enzymes, which means that it binds to the active site of the enzyme and prevents the enzyme from performing its normal function. In addition, this compound has been shown to interact with DNA and RNA, and to modify gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In particular, this compound has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, this compound has been shown to regulate gene expression and to inhibit enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid in laboratory experiments has several advantages. First, this compound is a relatively inexpensive compound and is readily available. Second, the synthesis of this compound is relatively straightforward and can be performed in a relatively short period of time. Third, this compound has a wide range of biological and physiological effects, which makes it a versatile molecule for a variety of uses. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound is not stable in aqueous solutions and can decompose quickly. In addition, this compound is toxic and should be handled with care.
Direcciones Futuras
The potential applications of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid are vast and are only beginning to be explored. Some of the possible future directions for this compound research include the development of new synthetic methods for the synthesis of this compound, the study of the mechanism of action of this compound, and the development of new applications for this compound in the fields of medicinal chemistry, catalysis, and biochemistry. In addition, further research is needed to explore the potential therapeutic applications of this compound, such as the treatment of cancer and other diseases.
Safety and Hazards
Propiedades
IUPAC Name |
1-pyridin-3-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-4-11-12(6-7)8-2-1-3-10-5-8/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKNAPSWZLHSTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30712386 | |
| Record name | 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30712386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1014631-89-0 | |
| Record name | 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30712386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid in the synthesis of 3-(3-chloro-1H-pyrazol-1-yl)pyridine?
A1: The research abstract [] describes a novel synthetic route for 3-(3-chloro-1H-pyrazol-1-yl)pyridine. In this pathway, this compound serves as a crucial intermediate. Specifically, it is subjected to decarboxylation to yield the final product, 3-(3-chloro-1H-pyrazol-1-yl)pyridine. This highlights the importance of this carboxylic acid derivative in the efficient synthesis of the target compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Cyclopentanone, 2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-](/img/structure/B1395285.png)



